2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tetrazole ring, which is known for its stability and bioactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzopyran Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Methyl and Propoxy Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting nitriles with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The benzopyran core can also interact with DNA and proteins, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Umbelliferone: A hydroxylated benzopyran with antioxidant activity.
Herniarin: A methoxylated benzopyran with antimicrobial properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazole ring, which imparts additional stability and bioactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76239-41-3 |
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Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
6-methyl-8-propoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H14N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h5-7H,3-4H2,1-2H3,(H,15,16,17,18) |
InChI Key |
MSJCXIFLFBVMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origin of Product |
United States |
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